molecular formula C8H6ClF3N2S2 B1459286 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide CAS No. 1823182-94-0

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide

Cat. No.: B1459286
CAS No.: 1823182-94-0
M. Wt: 286.7 g/mol
InChI Key: LWLUDBINFCZACC-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide is a useful research compound. Its molecular formula is C8H6ClF3N2S2 and its molecular weight is 286.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide , identified by its CAS number 1823183-23-8 , is a member of the thioamide class and has garnered attention for its potential biological activities. Its structure includes a chloro-substituted pyridine ring and a trifluoromethyl group, which may influence its pharmacological properties.

  • Molecular Formula : C11H4ClF6N3OS
  • Molecular Weight : 375.68 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action, particularly in the context of anticancer and antimicrobial effects. The following sections detail specific findings from various studies.

Anticancer Activity

Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, phenethyl isothiocyanate (PEITC), a structural analogue, has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) by downregulating cyclin-dependent kinase 1 (Cdk1) and promoting the cleavage of caspases involved in apoptosis .

Table 1: Summary of Anticancer Mechanisms

MechanismCompoundEffect
Cell Cycle ArrestPEITCG(2)-M phase arrest
Apoptosis InductionPEITCIncreased caspase activity
Downregulation of Cdk1PEITCReduced cell proliferation

Antimicrobial Activity

The thioamide group in compounds like this compound may enhance their antimicrobial properties. Thioamides have been reported to exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Case Study on Anticancer Effects : In a study involving human glioblastoma cells, compounds similar to this compound were found to alter gene expression related to cell cycle regulation, leading to reduced tumor cell viability .
  • Case Study on Antimicrobial Activity : A comparative study demonstrated that thioamide derivatives showed higher antimicrobial efficacy compared to their non-thioamide counterparts, suggesting the importance of the thio group in enhancing biological activity .

Research Findings

Recent findings suggest that the introduction of trifluoromethyl groups can significantly enhance the lipophilicity and biological activity of compounds. This modification allows for better membrane penetration and increased interaction with biological targets .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2S2/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUDBINFCZACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 3
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 4
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 5
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Reactant of Route 6
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide

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